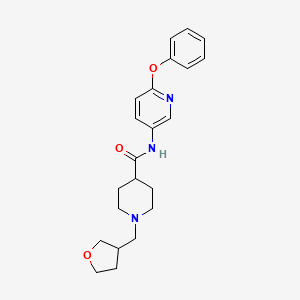![molecular formula C21H26F2N2O2 B6139332 2-[4-(3,5-difluorobenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6139332.png)
2-[4-(3,5-difluorobenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(3,5-difluorobenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol, also known as DF-MPPE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
2-[4-(3,5-difluorobenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol acts as a selective antagonist of the sigma-1 receptor, which is a transmembrane protein located in the endoplasmic reticulum of cells. The sigma-1 receptor is involved in various physiological processes such as pain, mood, and cognition. By blocking the sigma-1 receptor, 2-[4-(3,5-difluorobenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
2-[4-(3,5-difluorobenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the reduction of inflammatory responses, and the improvement of cognitive function. These effects are thought to be mediated through the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and protein folding.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-(3,5-difluorobenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol has several advantages for lab experiments, including its selectivity for the sigma-1 receptor, its relatively low toxicity, and its potential therapeutic applications. However, 2-[4-(3,5-difluorobenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol also has limitations, including its limited solubility in aqueous solutions and its potential off-target effects.
Direcciones Futuras
2-[4-(3,5-difluorobenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol has several potential future directions, including the development of novel sigma-1 receptor ligands based on its scaffold, the investigation of its therapeutic potential for various diseases, and the exploration of its mechanism of action in various physiological processes. Additionally, 2-[4-(3,5-difluorobenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol could be used as a tool compound for the study of the sigma-1 receptor and its role in various cellular processes.
Métodos De Síntesis
2-[4-(3,5-difluorobenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol can be synthesized through a multi-step process involving the reaction of 3,5-difluorobenzyl chloride with 3-methoxybenzylamine, followed by the addition of piperazine and subsequent reduction with sodium borohydride. The resulting product is 2-[4-(3,5-difluorobenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol, which can be purified through various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-[4-(3,5-difluorobenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 2-[4-(3,5-difluorobenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol has been shown to act as a selective antagonist of the sigma-1 receptor, which is involved in various physiological processes such as pain, mood, and cognition. In pharmacology, 2-[4-(3,5-difluorobenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol has been studied as a potential therapeutic agent for various diseases such as depression and neuropathic pain. In medicinal chemistry, 2-[4-(3,5-difluorobenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol has been used as a scaffold for the development of novel sigma-1 receptor ligands.
Propiedades
IUPAC Name |
2-[4-[(3,5-difluorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F2N2O2/c1-27-21-4-2-3-16(11-21)14-25-7-6-24(15-20(25)5-8-26)13-17-9-18(22)12-19(23)10-17/h2-4,9-12,20,26H,5-8,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLGRCOMCFYPRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2CCO)CC3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3,5-Difluorobenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6139261.png)
![2-(1-cyclohexyl-4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6139262.png)
![7-(3,4-difluorobenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6139269.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-N-[1-(4-pyrimidinyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6139278.png)
![4-(2-chloro-6-fluorophenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6139280.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6139291.png)
![4-[4-(allyloxy)phenyl]-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6139293.png)

![4-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)-2-ethoxyphenol](/img/structure/B6139307.png)
![2-methoxy-2-phenyl-N-(1-{1-[(5-propyl-3-isoxazolyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B6139314.png)
![ethyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B6139320.png)


![N-(4-methylphenyl)-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide](/img/structure/B6139348.png)